
(1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol is an organic compound that belongs to the class of chlorinated alcohols It is characterized by the presence of a chlorine atom and a hydroxyl group attached to an ethan-1-ol backbone, with a 4-ethylphenyl group as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the chlorination of (1R)-1-(4-ethylphenyl)ethan-1-ol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Another approach involves the reduction of (1R)-2-chloro-1-(4-ethylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This method provides a straightforward route to obtain the desired compound with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination or reduction processes. The choice of method depends on factors such as cost, availability of reagents, and desired production scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (1R)-2-chloro-1-(4-ethylphenyl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to (1R)-2-chloro-1-(4-ethylphenyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide (OH-) or amines, to form corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) or lithium aluminum hydride (LiAlH4) in ether (Et2O).
Substitution: Sodium hydroxide (NaOH) in water (H2O) or primary amines in ethanol (EtOH).
Major Products Formed
Oxidation: (1R)-2-chloro-1-(4-ethylphenyl)ethanone.
Reduction: (1R)-2-chloro-1-(4-ethylphenyl)ethane.
Substitution: Corresponding alcohols or amines, depending on the nucleophile used.
Applications De Recherche Scientifique
(1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R)-2-chloro-1-(4-methylphenyl)ethan-1-ol
- (1R)-2-chloro-1-(4-isopropylphenyl)ethan-1-ol
- (1R)-2-chloro-1-(4-tert-butylphenyl)ethan-1-ol
Uniqueness
(1R)-2-chloro-1-(4-ethylphenyl)ethan-1-ol is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for distinct interactions with molecular targets, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H13ClO |
|---|---|
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
(1R)-2-chloro-1-(4-ethylphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,10,12H,2,7H2,1H3/t10-/m0/s1 |
Clé InChI |
JHWPYELOOGZUDV-JTQLQIEISA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)[C@H](CCl)O |
SMILES canonique |
CCC1=CC=C(C=C1)C(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


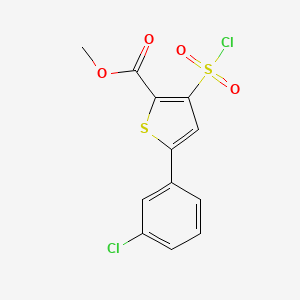
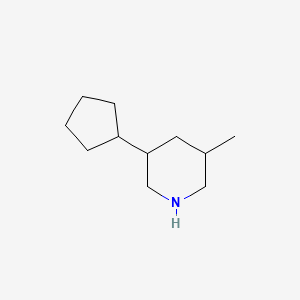
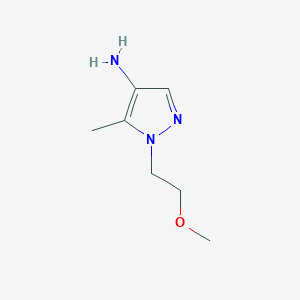
![1-[(3R)-3-Aminopiperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13169231.png)
![2-(Trifluoromethyl)-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13169237.png)
![N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13169244.png)
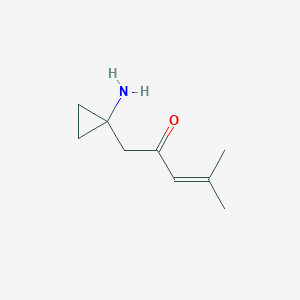
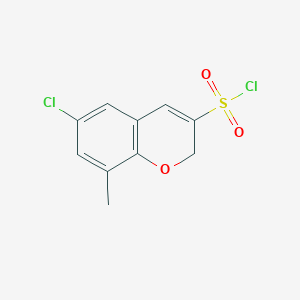
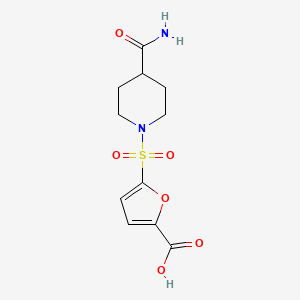

![Ethyl 1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13169287.png)
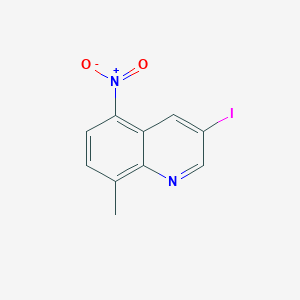
![3-chloro-6-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B13169290.png)

